(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
Description
Propriétés
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-18-12-13-23-24(19(18)2)27-26(32-23)29-16-14-28(15-17-29)25(30)21-10-6-7-11-22(21)31-20-8-4-3-5-9-20/h3-13H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYKWJWGPMCJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting benzothiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazinyl-benzothiazole intermediate. Finally, this intermediate is coupled with 2-phenoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or phenoxyphenyl rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It has been studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole ring can bind to active sites on enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, the piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules from the evidence, focusing on substituent effects, physicochemical properties, and pharmacological activities.
Structural and Substituent Comparisons
Pharmacological and Functional Insights
- Anticancer Activity: Compounds 5i–5l exhibit anticancer properties, with substituents like diphenyltriazole (5i) and benzimidazole (5k) contributing to DNA intercalation or kinase inhibition. The target compound’s 4,5-dimethylbenzothiazole may similarly intercalate DNA or inhibit topoisomerases, though its phenoxyphenyl group could alter selectivity compared to triazole-containing analogs.
- Receptor Antagonism: ML192 and RG7112 highlight the role of heterocyclic substituents in receptor selectivity. The target compound’s phenoxyphenyl group may favor interactions with hydrophobic receptor pockets (e.g., GPR55 or serotonin receptors), whereas ML192’s furan and thienopyrimidine optimize GPR55 binding.
- Enzyme Inhibition: Urea derivatives (11a–o) inhibit enzymes via hydrogen-bonding interactions. The target compound’s methanone linker lacks hydrogen-bond donors but may rely on hydrophobic interactions, suggesting a different mechanism compared to urea-based inhibitors.
Key Research Findings and Implications
- Structure-Activity Relationships (SAR): Methyl groups on benzothiazole (target compound) vs. halogenated aryl rings (RG7112 ): Methylation balances lipophilicity and metabolic stability, while halogens enhance target affinity but increase toxicity risks. Phenoxyphenyl vs. furan (ML192 ): Phenoxyphenyl’s bulk may improve receptor binding but reduce solubility, whereas furan offers metabolic advantages.
- Therapeutic Potential: The target compound’s structure aligns with anticancer and CNS-targeting scaffolds, warranting further evaluation for kinase inhibition or GPCR modulation.
Activité Biologique
The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 379.5 g/mol. The structure comprises a piperazine ring linked to a benzothiazole moiety, contributing to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3OS |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1170114-46-1 |
Synthesis
The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone typically involves multi-step organic reactions:
- Formation of the Benzothiazole Moiety : Cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
- Attachment of the Piperazine Ring : Reaction with piperazine using coupling reagents such as EDCI.
- Introduction of the Phenoxy Group : This is achieved through acylation reactions.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. In particular, studies have demonstrated selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.
- Case Study Results :
- Compound variants exhibited IC50 values ranging from 2.02 µM to 171.67 µM against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- Among tested compounds, some demonstrated inhibitory activities comparable to standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 4b | 2.02 | A549 |
| Compound 4b | 2.059 | HeLa |
| Compound 4b | 13.65 | MCF-7 |
The mechanisms through which this compound exerts its biological activity are believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Receptor-Ligand Interactions : It may modulate interactions between receptors and their ligands, affecting signaling pathways crucial for tumor growth.
Pharmacological Potential
The presence of both thiazole and piperazine rings suggests that this compound could interact with various biological targets, making it a candidate for further pharmacological exploration.
Other Biological Activities
Beyond anticancer properties, benzothiazole derivatives have been associated with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
